molecular formula C11H10N2O2S B3050815 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 28921-28-0

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3050815
CAS No.: 28921-28-0
M. Wt: 234.28 g/mol
InChI Key: LWFJHKOZGOMKST-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound that belongs to the class of heterocyclic compounds It features a diazinane ring with a sulfanylidene group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with a suitable diamine, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The diazinane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced diazinane derivatives.

    Substitution: Substituted diazinane derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to bind to various receptors or proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a thioxo group instead of sulfanylidene.

    1-(4-Methylphenyl)-2-oxo-1,3-diazinane-4,6-dione: Similar structure but with an oxo group instead of sulfanylidene.

    1-(4-Methylphenyl)-2-imino-1,3-diazinane-4,6-dione: Similar structure but with an imino group instead of sulfanylidene.

Uniqueness: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFJHKOZGOMKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353725
Record name 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-28-0
Record name 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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